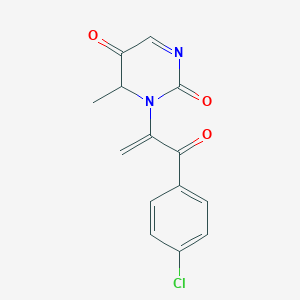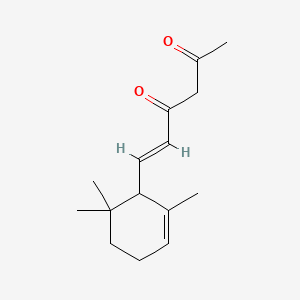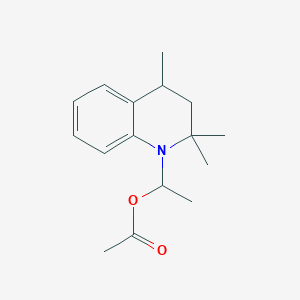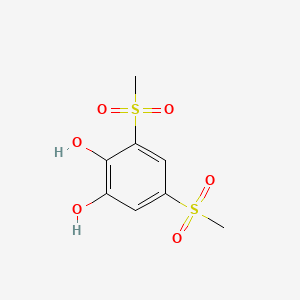
1,2-Benzenediol, 3,5-bis(methylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenediol, 3,5-bis(methylsulfonyl)- is an organic compound with the molecular formula C8H10O6S2 It is characterized by the presence of two hydroxyl groups and two methylsulfonyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 3,5-bis(methylsulfonyl)- typically involves the sulfonation of 1,2-benzenediol (catechol) with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the methylsulfonyl groups at the 3 and 5 positions of the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol, 3,5-bis(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The methylsulfonyl groups can be reduced to methylthiol groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3,5-bis(methylsulfonyl)-1,2-benzoquinone.
Reduction: Formation of 3,5-bis(methylthiol)-1,2-benzenediol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,2-Benzenediol, 3,5-bis(methylsulfonyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 3,5-bis(methylsulfonyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the methylsulfonyl groups can influence the compound’s reactivity and solubility. These interactions can modulate various biological and chemical processes, making the compound useful in different applications.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediol, 3,5-bis(1,1-dimethylethyl)-: Similar structure but with tert-butyl groups instead of methylsulfonyl groups.
1,2-Benzenediol, 3,5-dimethyl-: Similar structure but with methyl groups instead of methylsulfonyl groups.
Uniqueness
1,2-Benzenediol, 3,5-bis(methylsulfonyl)- is unique due to the presence of the methylsulfonyl groups, which impart distinct chemical properties such as increased solubility in polar solvents and enhanced reactivity in certain chemical reactions. These properties differentiate it from other similar compounds and make it valuable for specific applications.
Properties
CAS No. |
125629-19-8 |
|---|---|
Molecular Formula |
C8H10O6S2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
3,5-bis(methylsulfonyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H10O6S2/c1-15(11,12)5-3-6(9)8(10)7(4-5)16(2,13)14/h3-4,9-10H,1-2H3 |
InChI Key |
MCRNEKQTLQYVFD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)S(=O)(=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


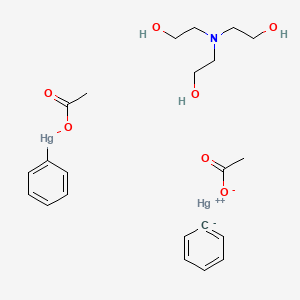

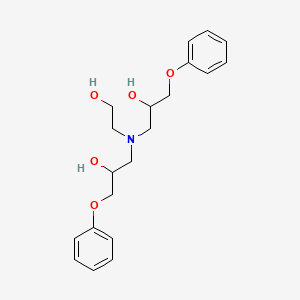


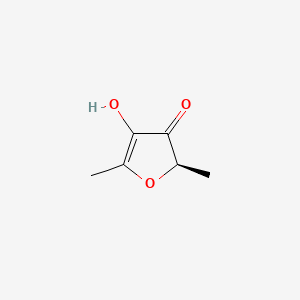
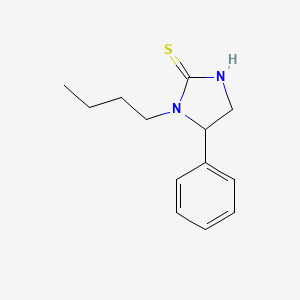
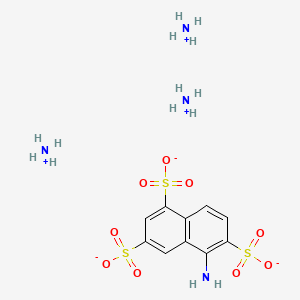

![2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)butyl acetate](/img/structure/B12678147.png)
